ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with dichlorophenyl groups and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is further functionalized by introducing the 3,5-bis(3,4-dichlorophenyl) groups through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would also be implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with enzymes and receptors in biological systems.
Mechanism of Action
The mechanism by which ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
Comparison
Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate is unique due to the presence of the pyrazole ring and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in biological assays and different reactivity patterns in chemical reactions due to the electron-withdrawing effects of the chlorine atoms.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H18Cl4N2O2 |
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Molecular Weight |
472.2 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]propanoate |
InChI |
InChI=1S/C21H18Cl4N2O2/c1-3-29-19(28)8-9-27-21(14-5-7-16(23)18(25)11-14)12(2)20(26-27)13-4-6-15(22)17(24)10-13/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
JEVRBRYKQSMLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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